4-(indolin-1-ylsulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide

Medicinal Chemistry Kinase Inhibitor Design Halogen Bonding

Procure this research-grade compound for your kinase profiling or structural biology studies. It features a unique indoline sulfonamide and a 4-iodophenyl thiazole motif, ideal for X-ray crystallography (halogen bonding) and as a structurally distinct probe for CTPS1 inhibitor SAR exploration. This scaffold is valuable for hit-to-lead programs, not as a pre-validated inhibitor. Expect custom synthesis lead times.

Molecular Formula C24H18IN3O3S2
Molecular Weight 587.45
CAS No. 361170-60-7
Cat. No. B2376000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(indolin-1-ylsulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide
CAS361170-60-7
Molecular FormulaC24H18IN3O3S2
Molecular Weight587.45
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)I
InChIInChI=1S/C24H18IN3O3S2/c25-19-9-5-16(6-10-19)21-15-32-24(26-21)27-23(29)18-7-11-20(12-8-18)33(30,31)28-14-13-17-3-1-2-4-22(17)28/h1-12,15H,13-14H2,(H,26,27,29)
InChIKeyBQGXUKMKMWCUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Indolin-1-ylsulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide: Chemical Class and Procurement Baseline


4-(Indolin-1-ylsulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide (CAS 361170-60-7) is a synthetic small molecule featuring an indoline sulfonamide donor linked via a central benzamide to a 4-(4-iodophenyl)thiazol-2-amine acceptor. This architecture is characteristic of research-stage kinase inhibitor scaffolds and CTPS1-targeting benzamides. However, a comprehensive search of peer-reviewed literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) up to April 2026 retrieves no quantitative bioactivity, selectivity, or ADMET data for this exact compound from non-excluded sources. Consequently, a procurement decision for this compound must currently rest on its structural potential rather than on proven, reproducible performance metrics.

Why 4-(Indolin-1-ylsulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide Cannot Be Freely Substituted by In-Class Analogs


Thiazol-2-yl benzamide sulfonamides are a structurally dense class where small modifications—particularly halogen substitution on the phenyl ring or variation of the sulfonamide amine—can invert target selectivity, shift potency by orders of magnitude, or abolish cellular activity. For example, in related CTPS1 inhibitor programs, the 4-iodophenyl motif is hypothesized to engage a hydrophobic pocket, but the quantitative impact of iodine versus bromine or chlorine at this position has not been disclosed. Without head-to-head data, generic substitution risks selecting a comparator with uncharacterized or irrelevant pharmacology, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 4-(Indolin-1-ylsulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide vs. Closest Analogs


Structural Differentiation: Iodophenyl vs. Bromophenyl Thiazole Ring Substitution

The target compound uniquely incorporates a 4-iodophenyl group on the thiazole ring, whereas the closest commercially cataloged analog, N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide, bears a bromine atom. The iodine atom provides a larger van der Waals radius (1.98 Å vs. 1.85 Å for bromine) and a more polarizable σ-hole, which can strengthen halogen bonding with protein backbone carbonyls. No quantitative binding or cellular activity data comparing these two compounds are publicly available from allowed sources. The differentiation is therefore structural and class-inferred.

Medicinal Chemistry Kinase Inhibitor Design Halogen Bonding

Sulfonamide Amine Architecture: Indoline vs. Piperidine Series

The target compound employs a rigid indoline sulfonamide, whereas analogs such as N-(4-(4-iodophenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide use a saturated piperidine ring. Indoline introduces a planar, aromatic system that restricts conformational flexibility and may influence both target binding entropy and physicochemical properties (e.g., logP, solubility). No experimental head-to-head data exist in permissible sources to quantify the impact of this sulfonamide amine variation on potency, selectivity, or pharmacokinetics.

Sulfonamide SAR Kinase Selectivity Solubility

Thiazole Substitution Pattern: 4-(4-Iodophenyl)thiazole vs. Benzo[d]thiazole Core

The 4-(4-iodophenyl)thiazol-2-yl group in the target compound represents a monocyclic thiazole with a pendant aryl ring, whereas analogs like 4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide use a bicyclic benzothiazole system. The monocyclic thiazole offers a different hydrogen-bond acceptor pattern and reduced π-stacking surface compared to benzothiazole. In kinase inhibitor design, the thiazole nitrogen often interacts with the hinge region; the iodine-substituted phenyl may extend into a hydrophobic back pocket. Quantitative comparative kinase inhibition or cellular activity data are absent from allowed sources.

Heterocyclic Chemistry Kinase Hinge Binding Pharmacophore Design

Recommended Application Scenarios for 4-(Indolin-1-ylsulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide Based on Available Evidence


Halogen Bonding Probe in Structural Biology

The 4-iodophenyl motif makes this compound a candidate for X-ray crystallography studies aimed at characterizing halogen bonding interactions between ligands and protein targets. The strong σ-hole of iodine allows for directional interactions with backbone carbonyls, which can be exploited to stabilize specific binding poses. Procurement is justified for academic structural biology groups investigating the role of halogen bonding in ligand recognition, provided the compound is used as a tool for biophysical studies rather than as a potency-optimized lead.

Kinase Selectivity Panel Screening

Given the indoline sulfonamide and iodophenyl thiazole pharmacophores, this compound is structurally suited for broad kinase profiling. Research groups conducting kinase selectivity panels may include this compound to explore the selectivity landscape of rigid indoline sulfonamides versus flexible piperidine analogs. The procurement value lies in its use as a structurally distinct probe within a larger screening library, not as a pre-validated selective inhibitor.

CTPS1 Inhibitor Medicinal Chemistry Starting Point

The benzamide-thiazole scaffold aligns with CTPS1 inhibitor pharmacophores described in recent patents (e.g., US20230183229A1). Medicinal chemistry teams may acquire this compound as a starting point for SAR exploration, particularly to evaluate the contribution of the 4-iodophenyl group to CTPS1 binding affinity and selectivity over CTPS2. Its procurement is recommended for hit-to-lead programs where the iodophenyl-thiazole fragment is hypothesized to occupy a hydrophobic pocket distinct from previously disclosed CTPS1 inhibitors.

Chemical Biology Tool Compound for Target Deconvolution

The combination of an iodophenyl group (potential photoaffinity label precursor) and a sulfonamide benzamide scaffold makes this compound a candidate for chemical biology applications, including target identification via photoaffinity labeling or affinity-based proteomics. Researchers may procure this compound to develop probes for identifying novel protein targets of indoline sulfonamide-containing molecules, leveraging the iodine atom for radiolabeling or as a heavy atom for phasing in crystallography.

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